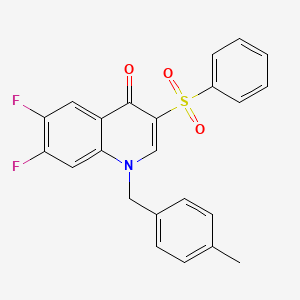
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H17F2NO3S and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a member of the quinoline family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₆H₁₃F₂N₁O₃S
- Molecular Weight : 335.32 g/mol
Structural Characteristics
The compound features a quinoline core with two fluorine atoms at positions 6 and 7, a phenylsulfonyl group at position 3, and a 4-methylbenzyl substituent at position 1. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. The structural modifications in This compound enhance its interaction with microbial targets, potentially leading to effective treatments against various pathogens.
Case Study: Antibacterial Activity
A study focusing on similar quinoline derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest comparable activity.
Antiviral Activity
Molecular docking studies have shown that quinoline derivatives can interact with viral proteins, suggesting potential antiviral properties. For instance, docking simulations against the main protease of SARS-CoV-2 indicated that certain structural features of quinolines could inhibit viral replication . Although direct studies on This compound are scarce, its structural characteristics imply potential efficacy against viral infections.
Neuroprotective Effects
Recent investigations into quinoline compounds have highlighted their neuroprotective properties. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . The dual inhibition of these enzymes could provide therapeutic benefits by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | |
| Antiviral | Interaction with viral proteases | |
| Neuroprotective | AChE and BChE inhibition |
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and viral replication.
- Structural Interaction : The fluorine atoms and sulfonyl group enhance binding affinity to target proteins.
- Neurotransmitter Modulation : By inhibiting cholinesterases, this compound could modulate neurotransmitter levels in the brain.
属性
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-7-9-16(10-8-15)13-26-14-22(30(28,29)17-5-3-2-4-6-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUQWQSCZLIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














